molecular formula C15H14N6O B3801848 5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B3801848
M. Wt: 294.31 g/mol
InChI Key: OYUYOPABUDBLHA-UHFFFAOYSA-N
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Description

5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of benzimidazole, imidazole, and oxadiazole rings, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole derivative is then alkylated using an alkyl halide to introduce the ethyl group.

    Formation of Imidazole Derivative: Separately, the imidazole derivative is synthesized by reacting glyoxal with ammonia or an amine.

    Cyclization: The final step involves the cyclization of the benzimidazole and imidazole derivatives with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to achieve scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and exhibit similar biological activities.

    Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-ethylimidazole are structurally related and have comparable chemical reactivity.

    Oxadiazole Derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole are similar in structure and function.

Uniqueness

The uniqueness of 5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.

Properties

IUPAC Name

5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-21-8-12(16-9-21)15-19-14(22-20-15)7-6-13-17-10-4-2-3-5-11(10)18-13/h2-5,8-9H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUYOPABUDBLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NOC(=N2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
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5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
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5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

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